molecular formula C13H12N4O2S B3318691 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017437-92-1

3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3318691
CAS No.: 1017437-92-1
M. Wt: 288.33 g/mol
InChI Key: DNBKZNWPMVKMML-UHFFFAOYSA-N
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Description

The compound “3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and its derivatives involves various synthetic approaches . An efficient and straightforward methodology for the preparation of novel functionalized triazolo[3,4-b][1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse. For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .

Future Directions

The future directions for research on “3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” and related compounds could involve further exploration of their diverse pharmacological activities, development of more efficient synthetic methods, and detailed investigation of their mechanisms of action . The design and synthesis of new derivatives could also be a promising direction for future research .

Biochemical Analysis

Biochemical Properties

3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s hydrogen bond accepting and donating characteristics, which allow it to form specific interactions with target receptors . Additionally, it has demonstrated potential as an anticancer agent by inhibiting enzymes like PARP-1 and EGFR, which are crucial in cancer cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231 . This compound influences cell signaling pathways by upregulating pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic genes like Bcl2 . Furthermore, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting cellular processes . For instance, its inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, promoting apoptosis . Additionally, molecular docking studies have shown that this compound fits well into the active sites of target enzymes, forming stable interactions that enhance its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It has been shown to inhibit enzymes like carbonic anhydrase and cholinesterase, affecting the levels of metabolites and altering metabolic processes . These interactions highlight the compound’s potential as a modulator of metabolic pathways in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . These localizations are essential for its inhibitory effects on enzymes and its role in inducing apoptosis in cancer cells .

Properties

IUPAC Name

2-(3-benzyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-12(19)7-10-8-20-13-15-14-11(17(13)16-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBKZNWPMVKMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
Reactant of Route 4
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
Reactant of Route 6
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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